molecular formula C21H21ClN2O3 B2396316 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one CAS No. 849898-71-1

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one

Cat. No. B2396316
CAS RN: 849898-71-1
M. Wt: 384.86
InChI Key: RSJYTOHLANCOTQ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The presence of a chlorophenyl group could potentially enhance the lipophilicity of the compound, which may affect its absorption and distribution in the body.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperazine derivatives have been reported to show significant biological actions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. These properties include molecular weight, solubility, melting point, boiling point, and partition coefficient .

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one in lab experiments include its high affinity for serotonin receptors, its selectivity for specific receptor subtypes, and its ability to modulate neurotransmitter release. However, its limitations include its potential for off-target effects and its relatively low potency compared to other selective serotonin receptor agonists.

Future Directions

There are several future directions for the study of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one. One direction is to further investigate its potential as a therapeutic agent for mood disorders and cognitive dysfunction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more potent and selective serotonin receptor agonists could lead to the discovery of novel treatments for these disorders.

Synthesis Methods

The synthesis of 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one involves several steps. The first step involves the reaction of 3-chlorophenylpiperazine with formaldehyde to form 4-(3-chlorophenyl)piperazin-1-yl)methanol. This intermediate is then reacted with 7-hydroxy-8-methylchromen-2-one in the presence of a catalyst to form the final product.

Scientific Research Applications

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-19(25)6-5-18-15(11-20(26)27-21(14)18)13-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-12,25H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJYTOHLANCOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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